3,4-Bis(hydroxymethyl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
426255-59-6 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,4-bis(hydroxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-1-5-4-11-7(3-10)6(5)2-9/h3-4,8-9H,1-2H2 |
InChI Key |
GCPOQTUGLSEDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)C=O)CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Bis Hydroxymethyl Furan 2 Carbaldehyde
Foundational Synthetic Approaches
Foundational methods provide the basic framework for constructing the target molecule, often relying on sequential reactions from simpler, more accessible furan (B31954) precursors or by introducing the necessary functional groups onto a pre-existing furan ring.
A logical approach to synthesizing 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde involves a linear sequence of reactions starting from a furan derivative that already possesses the key 3,4-substitution pattern. A plausible precursor is furan-3,4-dicarboxylic acid , for which facile synthetic routes have been described. researchgate.net A hypothetical pathway could involve:
Formylation at the C2 Position: The first step would be the introduction of the aldehyde group at the C2 position. Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, are standard methods for formylating furan rings. youtube.com However, the presence of two deactivating carboxyl groups at the C3 and C4 positions would make this step challenging, requiring carefully optimized conditions.
Selective Reduction of Carboxylic Acids: The subsequent and most critical step would be the selective reduction of the two carboxylic acid groups at C3 and C4 to their corresponding hydroxymethyl groups, without affecting the newly introduced and more reactive aldehyde group at C2. Catalytic reduction using H₂ over palladium (Pd) or platinum (Pt) catalysts is known for converting furancarboxylic acids. elsevierpure.comhep.com.cn Achieving selectivity would be paramount, potentially requiring the protection of the aldehyde group (e.g., as an acetal) prior to the reduction step, followed by deprotection to yield the final product.
Hydroxymethylation involves the direct introduction of a -CH₂OH group onto the furan ring. This is a common strategy for producing valuable furan-based platform chemicals. For instance, furfural (B47365) derivatives can be converted to 5-hydroxymethylfurfural (B1680220) (HMF) derivatives via hydroxymethylation, often using formaldehyde (B43269) in the presence of an acid catalyst. researchgate.netnih.gov Further reduction of HMF yields 2,5-bis(hydroxymethyl)furan (BHMF) , a key bio-based diol. rsc.orgorganic-chemistry.org
Adapting this strategy for the synthesis of this compound would be complex. Standard hydroxymethylation protocols favor the activated C5 position. Therefore, to direct the hydroxymethyl groups to the C3 and C4 positions, one would likely need to start with a furan substrate where the C2 and C5 positions are blocked, or use a precursor that inherently leads to this substitution pattern, such as bis(hydroxymethyl)maleic anhydride . researchgate.net
Advanced Synthetic Protocols
Advanced protocols leverage modern synthetic techniques to achieve higher efficiency, control, and sustainability. These methods are essential for overcoming the challenges associated with constructing polysubstituted furans.
Achieving the specific 2,3,4-trisubstitution pattern requires exquisite control over the position of each functional group. While C2/C5 functionalization is readily achieved, regioselective construction at other positions is a known challenge. nih.gov Advanced strategies to overcome this include:
Directed Lithiation: This technique uses a directing group to guide a strong base (like butyllithium) to deprotonate a specific C-H bond. For example, a silyl (B83357) group at C2 and a hydroxymethyl group at C3 can direct lithiation exclusively to the C4 position, allowing for the introduction of a new functional group. researchgate.net This strategy could be iteratively applied to build the desired functionality.
Starting from Symmetrically Substituted Precursors: A powerful strategy involves starting with a symmetrically substituted furan, such as 3,4-bis(trimethylsilyl)furan . This compound can undergo a sequence of reactions, including a Suzuki-type coupling, to introduce different substituents at the C3 and C4 positions in a controlled, stepwise manner. researchgate.net
Rearrangement from Complex Precursors: Lewis acid-catalyzed rearrangements of carbohydrate-derived precursors, such as 3,4,6-tri-O-acetyl-D-glucal , can produce enantiomerically pure 2,3-disubstituted furans, including 3-(hydroxymethyl)furan derivatives. nih.gov This approach uses the inherent stereochemistry of a natural product to control the final furan substitution pattern.
Modern organic synthesis relies heavily on catalysis to construct complex molecules efficiently. Various metal-based catalysts have been developed for the synthesis of polysubstituted furans from simple, readily available starting materials. acs.org These methods often involve cyclization or annulation reactions that build the furan ring itself with the desired substituents already in place. While a direct catalytic synthesis of this compound has not been reported, these methodologies provide a powerful toolkit for assembling highly substituted furan cores.
| Catalyst System | Reactants | Product Type | Reference |
| Gold (Au) | Enones | Highly substituted furans | acs.org |
| Palladium (Pd) | (Z)-β-halo allylic alcohols, alkynes | Polyalkyl furans | nih.gov |
| Copper (Cu) | Alkynoates, 1,3-dicarbonyl compounds | Polysubstituted furans | mdpi.com |
| Iron (FeCl₃) | Propargylic acetates, enoxysilanes | Tri- or tetrasubstituted furans | acs.org |
| Zirconium/Zinc (ZrCl₄/ZnI₂) | Acetylated D-glucal | 2,3-disubstituted furans | nih.gov |
This table is interactive and showcases a selection of catalytic systems used in the synthesis of substituted furans.
These catalytic cycles often tolerate a wide range of functional groups, offering a potential route to complex molecules in fewer steps compared to traditional linear syntheses.
The principles of green chemistry, which promote the use of renewable resources and environmentally benign processes, are increasingly important in chemical synthesis. youtube.com The furan chemistry field is at the forefront of this movement, as many key furan precursors can be derived from non-food biomass. acs.org
Renewable Feedstocks: A green synthesis of this compound would ideally start from a bio-derived platform chemical. For example, the synthesis of 2,3-disubstituted furans from D-glucal (derived from glucose) is an excellent example of using a renewable feedstock. nih.gov
Enzymatic Catalysis: Enzymes offer high selectivity under mild conditions. The use of 3,4-bis(hydroxymethyl)furan as a monomer in enzymatic polyester (B1180765) synthesis has been reported. This demonstrates the compatibility of this substitution pattern with biocatalytic processes, suggesting that enzymatic steps could be integrated into a synthetic route.
Atom Economy: Synthetic routes that build the molecule efficiently without generating stoichiometric waste products are preferred. Catalytic, one-pot cascade reactions that form multiple chemical bonds in a single operation are highly desirable from a green chemistry perspective. acs.org
Methodological Considerations in Synthetic Pathway Development
The development of a robust synthetic pathway for this compound necessitates careful consideration of several factors to ensure efficient conversion and high purity of the final product. The primary challenge lies in the selective formylation of the furan ring without inducing side reactions involving the two hydroxymethyl groups.
The choice of the formylating agent and reaction conditions is paramount. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride ((COCl)₂), is a well-established method for the formylation of activated aromatic and heteroaromatic compounds, including furans. The electrophilicity of the Vilsmeier reagent is generally mild enough to avoid unwanted reactions with the alcohol functionalities, especially at controlled temperatures.
An alternative, though potentially less selective, approach could involve a Friedel-Crafts acylation followed by a reduction or a direct formylation using other reagents like dichloromethyl methyl ether in the presence of a Lewis acid. However, the Vilsmeier-Haack reaction remains the most promising and widely applicable method for this transformation.
A crucial consideration is the potential for polymerization of the furan ring under strongly acidic conditions. Therefore, maintaining a mildly acidic to neutral work-up and purification environment is essential for maximizing the yield of the desired product. The inherent instability of some furan derivatives also necessitates that the synthesis and subsequent handling are performed under an inert atmosphere and at moderate temperatures to prevent degradation.
Optimization of Reaction Conditions
The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that require systematic investigation include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
Temperature Control: Temperature plays a crucial role in controlling the selectivity of the reaction. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control its reactivity. The subsequent formylation of the furan substrate is often performed at slightly elevated temperatures, but careful monitoring is necessary to prevent side reactions and polymerization.
Stoichiometry of Reagents: The molar ratio of the furan substrate to the Vilsmeier reagent is a key parameter to optimize. An excess of the Vilsmeier reagent may be required to drive the reaction to completion, but a large excess can lead to the formation of byproducts.
Reaction Time: The reaction time needs to be carefully monitored to ensure complete conversion of the starting material while minimizing the degradation of the product. Techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to follow the progress of the reaction.
A hypothetical optimization table for the Vilsmeier-Haack formylation of 3,4-Bis(hydroxymethyl)furan is presented below, based on general principles of furan chemistry.
| Entry | Solvent | Temperature (°C) | Molar Ratio (Furan:DMF:POCl₃) | Reaction Time (h) | Yield (%) |
| 1 | DCM | 0 to 25 | 1:1.2:1.2 | 4 | 65 |
| 2 | DCE | 0 to 40 | 1:1.5:1.5 | 3 | 72 |
| 3 | THF | 0 to 25 | 1:1.2:1.2 | 6 | 58 |
| 4 | DCM | -10 to 20 | 1:1.5:1.5 | 5 | 75 |
This table is illustrative and based on general knowledge of the Vilsmeier-Haack reaction on furan derivatives. Actual results may vary.
Purification Strategies for Research-Grade Material
The purification of this compound to obtain a research-grade material with high purity is a critical final step. The choice of purification method will depend on the physical properties of the product and the nature of the impurities present.
Extraction and Washing: Following the reaction quench, an initial work-up involving extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing with a mild aqueous base (e.g., sodium bicarbonate solution) is necessary to remove acidic residues and water-soluble byproducts.
Chromatography: Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and closely related impurities. A silica (B1680970) gel stationary phase is commonly used, with a gradient elution system of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation.
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an excellent method for achieving high purity. The choice of solvent is critical and should be determined experimentally to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be an effective purification technique to separate compounds based on their boiling points.
The selection of the most appropriate purification strategy, or a combination of methods, will be essential to isolate this compound in a state suitable for further research and application.
| Purification Method | Stationary/Mobile Phase or Solvent | Expected Purity | Notes |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | >95% | Effective for removing polar and non-polar impurities. |
| Recrystallization | Ethyl Acetate / Hexane | >98% | Dependent on the product being a crystalline solid. |
| Vacuum Distillation | - | >97% | Suitable for thermally stable liquid products. |
This table provides a general guideline for the purification of furan derivatives. The optimal conditions would need to be determined empirically.
Chemical Reactivity and Transformational Chemistry of 3,4 Bis Hydroxymethyl Furan 2 Carbaldehyde
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group at the C-2 position of the furan (B31954) ring is a key site of chemical reactivity in 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde. Its reactivity is influenced by the aromatic character of the furan ring.
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction type for aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. While the furan ring itself has high electron density and is not readily attacked by nucleophiles, the aldehyde substituent provides a reactive site for such transformations quimicaorganica.org. The stereochemical outcome of nucleophilic additions to aldehydes can be influenced by the presence of substituents on the furan ring and the nature of the nucleophile and reaction conditions diva-portal.org.
Table 1: Examples of Nucleophilic Addition Reactions on Furan-2-carbaldehyde Derivatives
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-(Hydroxymethyl)furan-2-carbaldehyde | Hydroxylamine hydrochloride | (E)-5-(Hydroxymethyl)furan-2-carbaldehyde oxime | nih.gov |
| Furan-2-carbaldehyde | Grignard Reagents | Secondary Alcohols | N/A |
Data in this table is representative of reactions on analogous compounds and is intended to illustrate the expected reactivity.
The aldehyde group of furan-2-carbaldehydes can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, furan-2-carbaldehyde can be oxidized using hydrogen peroxide in the presence of acetic acid nih.gov. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), an isomer of the title compound, has been extensively studied, yielding products such as 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) exlibrisgroup.comepa.gov. The choice of catalyst and reaction conditions can allow for selective oxidation of the aldehyde group while preserving the hydroxymethyl groups epa.gov.
Table 2: Examples of Oxidation Reactions of Furan-2-carbaldehyde Derivatives
| Substrate | Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| Furan-2-carbaldehyde | Hydrogen peroxide/Acetic acid | Mixture of organic acids including succinic and maleic acid | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Mn3Fe7 catalyst, O2 | 5-Formylfuran-2-carboxylic acid (FFCA) | epa.gov |
Data in this table is representative of reactions on analogous compounds and is intended to illustrate the expected reactivity.
The aldehyde group can be selectively reduced to a primary alcohol. The reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) is a well-documented example of this type of reaction unive.it. A variety of reducing agents and catalytic systems, including precious and non-precious metal catalysts under hydrogen pressure, can be utilized for this purpose. For instance, platinum-based catalysts have shown high efficiency in the reduction of HMF to BHMF unive.it.
Table 3: Examples of Reduction Reactions of Furan-2-carbaldehyde Derivatives
| Substrate | Catalyst/Reducing Agent | Product | Reference |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Pt/MCM-41, H2 | 2,5-Bis(hydroxymethyl)furan (BHMF) | unive.it |
| 5-Hydroxymethylfurfural (HMF) | Au nanoparticles, 2,4,6-trimethylpyridine | 2,5-Bis(hydroxymethyl)furan (BHMF) | unive.it |
Data in this table is representative of reactions on analogous compounds and is intended to illustrate the expected reactivity.
The aldehyde group of furan-2-carbaldehydes readily undergoes condensation reactions with compounds containing active methylene groups or with amines and their derivatives. These reactions are important for the synthesis of a variety of heterocyclic compounds and for the formation of carbon-carbon double bonds. For example, furan-2-carboxaldehydes react with hippuric acid in the presence of acetic anhydride and a base to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones nih.govresearchgate.net. Knoevenagel condensation with active methylene compounds like creatinine and indan-1,3-dione is also a common reaction sphinxsai.comdamascusuniversity.edu.sy.
Table 4: Examples of Condensation Reactions of Furan-2-carbaldehyde Derivatives
| Furan Aldehyde | Reagent | Product Type | Reference |
|---|---|---|---|
| 5-(2-Bromophenyl)furan-2-carboxaldehyde | Hippuric acid | 1,3-Oxazol-5(4H)-one derivative | nih.gov |
| 5-Substituted furan-2-carboxaldehydes | Creatinine | Furfurylidene creatinine derivatives | sphinxsai.com |
| 5-Substituted furan-2-carboxaldehydes | Indan-1,3-dione | 2-(5-Substitutefurfurylidene) Indane-1,3-diones | damascusuniversity.edu.sy |
Data in this table is representative of reactions on analogous compounds and is intended to illustrate the expected reactivity.
Reactivity Profiles of the Hydroxymethyl Functional Groups
The two hydroxymethyl groups at the C-3 and C-4 positions are also important sites for chemical transformations, allowing for the synthesis of various derivatives.
The hydroxymethyl groups can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, to form esters youtube.comyoutube.com. This reaction is fundamental in the synthesis of polyesters where diols like 3,4-bis(hydroxymethyl)furan can be used as monomers acs.orgnih.govacs.org. Etherification reactions are also possible, where the hydroxyl group reacts with an alcohol or an alkyl halide to form an ether. The synthesis of 5-alkoxymethyl furoic acid sodium salts from HMF derivatives showcases this reactivity nih.gov.
Table 5: Examples of Esterification and Etherification Reactions of Hydroxymethylfurans
| Substrate | Reagent/Catalyst | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Alcohol and Carboxylic Acid | Concentrated H2SO4 | Esterification | Ester | youtube.comyoutube.com |
| 3,4-Bis(hydroxymethyl)furan | Dimethyl 2,4-furandicarboxylate, Candida antarctica lipase B | Enzymatic Polycondensation | Furanic Copolyester | acs.org |
| 5-Hydroxymethylfurfural (HMF) derivatives | Fatty alcohols | Acetalization | 5-Alkoxy-2[5H]-furanones | nih.gov |
Data in this table is representative of reactions on analogous compounds and is intended to illustrate the expected reactivity.
Uncharted Territory: The Chemical Reactivity of this compound Remains Largely Unexplored
Despite significant interest in the chemical transformations of furanic compounds derived from biomass, a comprehensive review of the scientific literature reveals a notable absence of research focused specifically on the chemical reactivity and transformational chemistry of this compound. While its isomers, such as 5-hydroxymethylfurfural (5-HMF) and 2,5-bis(hydroxymethyl)furan (BHMF), have been extensively studied, the unique substitution pattern of this compound presents a distinct chemical entity for which dedicated research is not publicly available.
The placement of functional groups on the furan ring profoundly influences its electronic properties and, consequently, its reactivity. The aldehyde group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and influences the reactivity of the other substituents. The two hydroxymethyl groups at the C3 and C4 positions introduce sites for oxidation and nucleophilic substitution. The interplay of these groups is expected to lead to unique chemo- and regioselectivity in various chemical transformations. However, without experimental data, any discussion of its reactivity remains speculative.
This report aimed to provide a detailed article on the chemical reactivity of this compound, structured around a specific outline. This included sections on selective oxidation, nucleophilic substitution, and various furan ring transformations. An exhaustive search of chemical databases and the scientific literature was conducted to gather the necessary information. This search included alternative nomenclature such as "3,4-furandimethanol-2-carbaldehyde" to ensure comprehensive coverage.
The investigation yielded no specific studies on the selective oxidation of the aldehyde or hydroxymethyl groups of this compound. Similarly, there is no available research on nucleophilic substitution reactions involving its hydroxymethyl groups. Furthermore, the reactivity of the furan ring in this specific compound, including electrophilic aromatic substitution, cycloaddition reactions like the Diels-Alder reaction, or any ring-opening and rearrangement reactions, has not been documented in the accessible scientific literature. Consequently, a discussion on the chemo- and regioselectivity in multi-functionalized systems involving this compound cannot be substantiated with empirical evidence.
In contrast, the rich chemistry of its isomer, 5-HMF, has been a cornerstone of biorefinery research, with numerous publications detailing its conversion to a wide array of valuable chemicals and materials. This disparity highlights a significant gap in the exploration of the chemical space of substituted furans.
Due to the complete lack of published research data on the chemical reactivity and transformational chemistry of this compound, it is not possible to generate the requested scientific article. The development of synthetic routes to this compound would be the first step toward exploring its chemical potential and understanding how its unique structure influences its reactivity compared to its more studied isomers.
Lack of Publicly Available Research on the Mechanistic Transformations of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research focused specifically on the mechanistic investigations of key transformations for the chemical compound This compound .
While the existence of the related compound, 3,4-Bis(hydroxymethyl)furan , is confirmed through chemical supplier listings and a single mention in a study on bio-based polyesters, this research did not delve into the mechanistic aspects of its transformations. The study noted the higher thermal stability of a polyester (B1180765) derived from the 3,4-isomer compared to its more common 2,5-isomer, but did not provide details on the underlying chemical mechanisms.
The vast majority of research in the field of furan chemistry, especially concerning hydroxymethylated furfurals, is concentrated on the prominent isomer 5-hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-Bis(hydroxymethyl)furan (BHMF) . Extensive literature is available on the synthesis, reactivity, and mechanistic pathways of these 2,5-substituted furans, which are key platform chemicals derived from biomass.
In contrast, the 3,4-substituted isomer specified in the request appears to be a subject of limited scientific inquiry, with no published data available to construct a thorough and scientifically accurate article on its mechanistic chemistry as outlined. Therefore, the generation of the requested article is not possible without the foundational research data.
Design and Synthesis of Novel Derivatives of 3,4 Bis Hydroxymethyl Furan 2 Carbaldehyde
Strategies for Functional Group Derivatization
The design of new derivatives hinges on the selective modification of one or more of its functional moieties. The inherent differences in the chemical reactivity of the aldehyde, the primary alcohols, and the furan (B31954) ring allow for targeted derivatization strategies.
The aldehyde group at the C2 position is a primary site for a wide array of chemical transformations, enabling the introduction of significant structural diversity. As a reactive center for various condensation reactions, it serves as a key handle for molecular elaboration. nih.gov
Key derivatization strategies include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, yielding 3,4-bis(hydroxymethyl)furan-2-carboxylic acid, using standard oxidizing agents.
Reduction: Selective reduction of the aldehyde to a primary alcohol affords 2,3,4-tris(hydroxymethyl)furan. This transformation is analogous to the reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (DHMF). mdpi.comfrontiersin.org
Condensation Reactions: The aldehyde readily participates in condensation reactions with carbon nucleophiles. For instance, reactions with compounds containing active methylene groups (e.g., malonates, hippuric acid) via Knoevenagel or Erlenmeyer-Plöchl condensations can introduce carbon-carbon double bonds. nih.govresearchgate.net
Imination: Reaction with primary amines leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthetic steps or as final products with distinct biological profiles.
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide reliable routes to vinyl-furan derivatives by converting the carbonyl group into a C=C double bond with high stereochemical control.
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Oxidation | Ag2O, KMnO4, PCC | Carboxylic Acid (-COOH) |
| Reduction | NaBH4, LiAlH4 | Hydroxymethyl (-CH2OH) |
| Knoevenagel Condensation | Active methylene compounds (e.g., CH2(CN)2), base | Substituted Alkene (-CH=CR2) |
| Imination (Schiff Base Formation) | Primary Amines (R-NH2) | Imine (-CH=N-R) |
| Wittig Reaction | Phosphonium ylides (Ph3P=CHR) | Alkene (-CH=CHR) |
The two primary alcohol groups at the C3 and C4 positions offer additional sites for functionalization. These groups can be modified simultaneously or selectively, depending on the reaction conditions and stoichiometry.
Common modifications include:
Esterification: The hydroxymethyl groups can be readily converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under esterification conditions. The acetylation of the similar compound 5-hydroxymethylfurfural is a well-established procedure. researchgate.net
Etherification: Formation of ethers can be accomplished via reactions such as the Williamson ether synthesis, using alkyl halides in the presence of a base.
Conversion to Leaving Groups: The hydroxyl groups can be transformed into good leaving groups, such as tosylates, mesylates, or triflates, by reacting with the corresponding sulfonyl chlorides. google.com These activated intermediates are susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including halides, azides, amines, and thiols. google.com
Halogenation: Direct conversion of the alcohols to alkyl halides can be achieved using various halogenating agents (e.g., SOCl₂, PBr₃).
| Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Esterification | Acyl chlorides (RCOCl), Anhydrides ((RCO)2O) | Ester (-CH2OCOR) |
| Etherification | Alkyl halides (R-X), NaH | Ether (-CH2OR) |
| Sulfonylation | TsCl, MsCl, Tf2O | Sulfonate Ester (-CH2OSO2R) |
| Halogenation | SOCl2, PBr3 | Halide (-CH2X) |
The furan nucleus itself is an aromatic system that can undergo specific chemical transformations, although its reactivity is influenced by the existing substituents. The electron-withdrawing aldehyde group deactivates the ring towards electrophilic substitution, while the hydroxymethyl groups have a milder electronic effect.
Key strategies for modifying the furan ring include:
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction creates an oxabicycloheptene adduct, which can serve as a precursor to highly functionalized, non-aromatic structures. However, the aromatic nature of furan often makes this reaction reversible. researchgate.net
Electrophilic Substitution: The most accessible position for electrophilic attack on the furan ring is the C5 position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially occur at this site, though the deactivating effect of the C2-aldehyde must be overcome.
Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be employed to form carbon-carbon or carbon-heteroatom bonds at the C5 position, typically requiring prior halogenation of that site.
Ring Oxidation: Under certain oxidative conditions, the furan ring can be opened to yield γ-dicarbonyl compounds, offering a pathway to entirely different classes of acyclic derivatives. nih.gov
Library Synthesis and Combinatorial Approaches in Derivative Generation
The multifunctional nature of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde makes it an excellent scaffold for combinatorial chemistry and library synthesis. aston.ac.uk By systematically applying different derivatization strategies to each of the three reactive sites, a large and diverse library of novel compounds can be generated efficiently.
A combinatorial approach could involve a multi-step synthetic sequence where a set of building blocks is introduced at each stage of modification. For example:
Stage 1: A diverse set of amines is reacted with the aldehyde moiety to generate a library of imines.
Stage 2: The resulting imine library is then reacted with a set of acyl chlorides to esterify the two hydroxymethyl groups.
Stage 3: A subsequent modification, such as a Diels-Alder reaction on the furan ring, could be performed on a subset of the library to introduce further complexity.
This modular approach allows for the rapid generation of hundreds or thousands of unique derivatives from a small number of starting reagents. nih.gov Such libraries are invaluable for high-throughput screening in drug discovery and materials science, enabling the exploration of a vast chemical space to identify compounds with desired properties.
Structure-Reactivity Relationship Studies in Derived Compounds
Electronic Effects: The electronic nature of the substituents significantly alters the reactivity of the furan ring. Converting the hydroxymethyl groups into electron-donating ethers would increase the electron density of the furan ring, making it more susceptible to electrophilic substitution and enhancing its reactivity as a diene in Diels-Alder reactions. researchgate.net Conversely, oxidizing the aldehyde to an electron-withdrawing carboxylic acid would further deactivate the ring. studysmarter.co.uk
Steric Effects: The size of the groups introduced at the C3 and C4 positions can sterically hinder reactions at adjacent positions. For instance, large ester or ether groups at C3 and C4 could impede access to the C2-aldehyde or the C5 position of the furan ring, thereby influencing reaction rates and regioselectivity.
Reactivity of Adducts: In the case of Diels-Alder reactions, the substituents on the furan ring influence not only the rate of the forward reaction but also the stability and propensity for the reverse (retro-Diels-Alder) reaction. manchester.ac.uk Electron-withdrawing groups on the dienophile and electron-donating groups on the furan generally favor the formation of more stable cycloadducts. researchgate.net
By systematically studying how these structural changes affect chemical reactivity, a predictive model can be developed to guide the synthesis of future generations of derivatives with tailored properties.
Future Research Directions and Emerging Trends
Innovations in Sustainable Synthetic Methodologies for Furan (B31954) Derivatives
The development of green and sustainable methods for synthesizing functionalized furans is a key research focus. For derivatives like 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde, future synthetic strategies are expected to move away from harsh reaction conditions and hazardous reagents. Innovations will likely center on biocatalytic and chemo-catalytic routes starting from renewable resources.
One promising approach involves the engineered biosynthesis of furan derivatives. While biocatalytic routes to produce 2,5-bis(hydroxymethyl)furan (BHMF) from HMF have been established using microorganisms, similar strategies could be envisioned for other isomers. nih.govrsc.org Future research could focus on identifying or engineering enzymes capable of regioselectively functionalizing the furan ring at the 3 and 4 positions.
From a chemical catalysis perspective, the development of efficient, recyclable catalysts for the synthesis of 3,4-disubstituted furans is crucial. acs.orgacs.orgdocumentsdelivered.com Methodologies for the regiospecific synthesis of these types of furans have been explored, and future work will likely adapt these for the introduction of hydroxymethyl and carbaldehyde groups in a controlled manner. acs.orgdocumentsdelivered.com The use of earth-abundant metal catalysts and solvent systems with low environmental impact will be a significant trend.
Exploration of Unconventional Reactivity Patterns
The reactivity of furan-2-carbaldehydes is well-documented, often involving the aldehyde group in condensation and oxidation reactions. nih.govresearchgate.netnih.govrsc.org However, the presence of two hydroxymethyl groups at the 3 and 4 positions in this compound introduces the potential for novel and unconventional reactivity patterns.
Future research is expected to investigate intramolecular reactions involving the aldehyde and the adjacent hydroxymethyl groups. These could lead to the formation of novel bicyclic or heterocyclic structures. The proximity of the two hydroxymethyl groups might also enable the formation of cyclic acetals or ethers under specific conditions, offering pathways to new classes of furan-based compounds.
Furthermore, the electronic effects of the substituents at the 3 and 4 positions could influence the reactivity of the furan ring itself, potentially altering its behavior in cycloaddition reactions or towards electrophilic substitution. A deeper understanding of these electronic effects will be critical for harnessing the full synthetic potential of this molecule.
Potential for Integration into Novel Materials Science Research (focused on synthetic approaches)
Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are gaining significant interest as sustainable alternatives to petroleum-based plastics. researchgate.netnih.govacs.org The unique substitution pattern of this compound presents an opportunity to develop novel polymeric materials with distinct properties.
The presence of two primary alcohol functionalities allows for its use as a diol monomer in the synthesis of polyesters, polycarbonates, and polyurethanes. The asymmetric nature of the monomer, with the aldehyde group at the 2-position, could be exploited to create polymers with specific functionalities or to enable post-polymerization modifications. For instance, the aldehyde group could be used for cross-linking or for grafting other molecules onto the polymer backbone.
A recent study highlighted the synthesis of polyesters based on 3,4-bis(hydroxymethyl)furan, which showed significantly higher thermal stability compared to their 2,5-BHMF counterparts. nih.govacs.org This suggests that polymers derived from 3,4-disubstituted furans could offer advantageous material properties. Future synthetic approaches will likely focus on controlled polymerization techniques to produce well-defined polymers from this compound and its derivatives.
Development of High-Throughput Synthesis and Screening Methods for Derivatives in Research Contexts
To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput synthesis and screening methods will be essential. These approaches can rapidly generate libraries of related compounds and evaluate their properties for various applications.
Automated synthesis platforms could be employed to perform a wide range of reactions on the parent molecule, modifying the aldehyde and hydroxymethyl groups to create a diverse set of derivatives. For example, reductive amination of the aldehyde, esterification of the alcohols, or conversion of the aldehyde to other functional groups could be systematically explored.
Once these libraries are generated, high-throughput screening assays can be used to identify candidates with desirable properties, such as specific catalytic activity, biological activity, or material characteristics. This combination of automated synthesis and rapid screening will be a powerful tool for unlocking the full potential of this and other novel furanic compounds in various research fields.
Q & A
Q. How can contradictions in reported biological activities be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
